molecular formula C13H17NO4 B575713 Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate CAS No. 167097-00-9

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B575713
CAS No.: 167097-00-9
M. Wt: 251.282
InChI Key: RNUMISHXYWFZCE-RYUDHWBXSA-N
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Description

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate (CAS: 167097-00-9) is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with vicinal hydroxyl groups at the 3S and 4S positions. The benzyloxycarbonyl (Cbz) group at the 1-position enhances its utility as a protective group in organic synthesis, particularly in peptide and pharmaceutical chemistry . This compound is notable for its stereochemical specificity, which influences its reactivity and biological interactions.

Properties

IUPAC Name

benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUMISHXYWFZCE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653104
Record name Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167097-00-9
Record name Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate typically involves the protection of hydroxyl groups and the formation of the piperidine ring. One common method includes the use of benzyl protecting groups and subsequent cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl (3S,4S)-3,4-dioxopiperidine-1-carboxylate, while reduction can produce benzyl (3S,4S)-3,4-dihydroxypiperidine .

Scientific Research Applications

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

(a) Benzyl (3S,4S)-3,4-Dihydroxypyrrolidine-1-Carboxylate (CAS: 596793-30-5)
  • Structural Difference : The pyrrolidine analog features a five-membered ring instead of piperidine’s six-membered structure.
  • Stereochemical Flexibility: Reduced conformational flexibility compared to piperidine derivatives .
  • Synthesis : Synthesized via condensation of L-tartaric acid with benzylamine, followed by NaBH₄–BF₃·Et₂O reduction .
(b) Benzyl 4-(3-Ethoxy-3-Oxopropyl)piperidine-1-Carboxylate (CAS: 99197-86-1)
  • Substituent Variation : A 3-ethoxy-3-oxopropyl group replaces the vicinal dihydroxy moieties.
  • Impact: Reactivity: The ester group introduces electrophilic character, enabling nucleophilic acyl substitution reactions . Physical Properties: Liquid state (vs.

Functional Group Modifications in Piperidine Derivatives

(a) Fluorinated Analogs
  • (3S,4S)-Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate (CAS: 1209780-78-8):
    • Substituent : Fluorine at C3.
    • Impact :
  • Electron-Withdrawing Effect : Enhances metabolic stability and alters pKa .
  • Toxicity : Classified as hazardous (H301: toxic if swallowed) .

  • Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate (CAS: 1207853-10-8):

    • Stereochemistry : Differing stereochemistry (4R vs. 4S) affects chiral recognition in enzymatic systems .
(b) Amino and Methyl Substituents
  • Benzyl (3S)-3-Aminopiperidine-1-Carboxylate (CAS: 876461-55-1): Substituent: Amino group at C3. Applications: Intermediate for bioactive molecules (e.g., kinase inhibitors) due to nucleophilic NH₂ . Physical Properties: Solid (mp 60–70°C), higher water solubility than dihydroxy analog .
  • Benzyl (3S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate (CAS: 2007919-21-1):

    • Substituent : Methyl group at C3.
    • Impact : Increased steric hindrance reduces enzymatic degradation .

Complex Derivatives with Extended Functionalization

  • Benzyl 4-{[(3,4-Dimethylphenyl)Amino]Methyl}-4-Hydroxypiperidine-1-Carboxylate (CAS: 1353878-05-3): Substituent: Bulky aromatic amino-methyl group. Applications: Potential use in receptor-targeted drug design due to aromatic interactions . Molecular Weight: Higher (368.47 g/mol) compared to the dihydroxy analog (253.27 g/mol) .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Physical State Key Applications
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate (167097-00-9) C₁₃H₁₇NO₄ 253.27 3S,4S-dihydroxy Solid Chiral synthon
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate (596793-30-5) C₁₂H₁₅NO₄ 237.25 3S,4S-dihydroxy (pyrrolidine) Solid Stereochemical studies
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (99197-86-1) C₁₆H₂₁NO₄ 291.34 4-(3-ethoxy-3-oxopropyl) Liquid Esterification reactions
(3S,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1209780-78-8) C₁₃H₁₆FNO₃ 253.27 3S-fluoro, 4S-hydroxy Solid Medicinal chemistry
Benzyl (3S)-3-aminopiperidine-1-carboxylate (876461-55-1) C₁₃H₁₈N₂O₂ 234.29 3S-amino Solid Bioactive intermediates

Key Research Findings

  • Stereochemical Influence : The (3S,4S) configuration in the target compound enhances its utility in asymmetric synthesis, whereas pyrrolidine analogs show restricted conformational flexibility .
  • Fluorination Effects : Fluorinated derivatives exhibit improved metabolic stability but require careful handling due to toxicity risks (e.g., H301 hazard) .
  • Functional Group Versatility: Substituents like amino or ester groups expand applications in drug discovery, as seen in kinase inhibitor intermediates .

Biological Activity

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with hydroxyl groups at the 3 and 4 positions, along with a benzyl substituent. The stereochemistry of this compound is crucial for its interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems by binding to muscarinic acetylcholine receptors and potentially influencing dopaminergic pathways. This interaction can lead to alterations in neurotransmitter release and activity, which are critical in treating neurological disorders.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition : The compound has shown inhibitory effects on monoamine oxidase (MAO) and cholinesterase enzymes. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 1.38 µM to 2.48 µM against MAO-A and MAO-B . These findings suggest that this compound may share similar inhibitory properties.
  • Cytotoxicity : In studies involving cell lines such as HeLa cells, related compounds have shown varying degrees of cytotoxicity with IC50 values indicating selective toxicity profiles . The safety profile of this compound remains to be fully elucidated.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that modifications in the piperidine scaffold significantly affect the binding affinity and selectivity towards specific receptor subtypes. For example:

Compound NameKey FeaturesBiological Activity
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylateFluorine substitutionAntagonist for muscarinic receptors
Benzyl (3S,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylateMethoxy groupIncreased lipophilicity and receptor affinity

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